

XM462: A Technical Guide to a Potent Dihydroceramide Desaturase Inhibitor

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Compound of Interest

Compound Name: XM462

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **XM462**, a potent inhibitor of dihydroceramide desaturase 1 (DES1). It details its chemical properties, mechanism of action, and its effects on cellular processes, particularly in the context of sphingolipid metabolism and apoptosis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Chemical Properties of XM462

XM462 is a ceramide-based small molecule inhibitor.^[1] Its key chemical and physical properties are summarized in the table below.

Property	Value	Reference
CAS Number	1045857-53-1	[1]
Chemical Formula	C ₂₅ H ₅₁ NO ₃ S	[1]
Molecular Weight	445.75 g/mol	[1]
Exact Mass	445.3590	[1]
IUPAC Name	N-((2S,3S)-1,3-dihydroxy-4-(tridecylthio)butan-2-yl)octanamide	[1]
Synonyms	XM-462, XM 462	[1]
Appearance	Solid powder	[1]
Purity	>98%	[1]
Storage Conditions	Dry, dark, and at 0 - 4°C for short term	[1]
SMILES Code	<chem>CCCCCCCC(N--INVALID-LINK--CSCCCCCCCCCCCCCC">C@HCO)=O</chem>	[1]
InChI Key	FOIBJHCOSKEGLA-BJKOFHAPSA-N	[1]

Mechanism of Action and Biological Activity

XM462 functions as a potent inhibitor of dihydroceramide desaturase 1 (DES1), a key enzyme in the de novo sphingolipid biosynthesis pathway.[2][3] DES1 is responsible for introducing a 4,5-trans double bond into dihydroceramide to form ceramide.[3][4] Inhibition of DES1 by **XM462** leads to the intracellular accumulation of dihydroceramides and a corresponding decrease in the levels of ceramides.[2]

This alteration of the cellular sphingolipidome has significant downstream effects on cell fate. The balance between pro-apoptotic ceramide and its precursor, dihydroceramide, is critical for

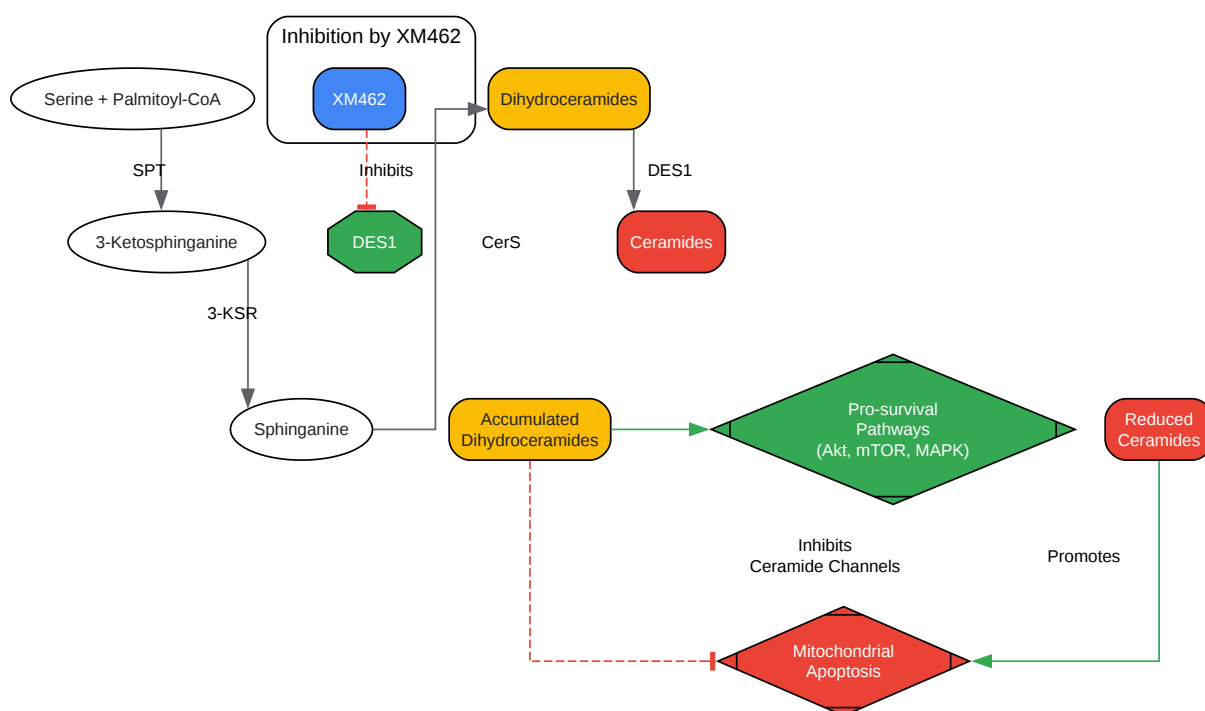
regulating cell survival and apoptosis.[5] Dihydroceramides have been shown to inhibit the formation of ceramide channels in the mitochondrial outer membrane, a key event in the initiation of apoptosis.[5]

Studies have shown that **XM462** and its analogs can reduce cell viability and induce apoptosis in various cancer cell lines, including A549 (human lung carcinoma) and HCT116 (human colon carcinoma) cells.[6] The pro-apoptotic effects of **XM462** are linked to its ability to shift the cellular balance towards dihydroceramide accumulation.

Furthermore, the inhibition of DES1 has been observed to activate pro-survival signaling pathways, including the Akt/PKB, mTOR, and MAPK pathways, as a potential cellular response to the altered sphingolipid composition.[1][4][7]

Signaling Pathway

The following diagram illustrates the central role of DES1 in sphingolipid metabolism and the impact of its inhibition by **XM462** on downstream signaling pathways leading to apoptosis.



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Caption: **XM462** inhibits DES1, altering sphingolipid metabolism and impacting apoptosis.

Experimental Protocols

The following are representative protocols for assessing the activity of **XM462**. These are generalized from published methodologies and may require optimization for specific experimental conditions.

In Vitro Dihydroceramide Desaturase (DES1) Assay

This assay measures the activity of DES1 in a cell-free system, typically using liver microsomes as an enzyme source.

Materials:

- Rat liver microsomes
- **XM462** stock solution (in an appropriate solvent, e.g., DMSO)
- N-Octanoyl-[4,5-³H]-D-erythro-dihydrosphingosine (radiolabeled substrate)
- Unlabeled N-Octanoyl-D-erythro-dihydrosphingosine
- NADH
- Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
- C18 solid-phase extraction columns
- Scintillation counter and fluid

Procedure:

- Prepare reaction mixtures containing reaction buffer, NADH, and varying concentrations of **XM462** or vehicle control.
- Add rat liver microsomes to the reaction mixtures and pre-incubate for a specified time at 37°C.
- Initiate the reaction by adding a mixture of radiolabeled and unlabeled dihydrosphingosine substrate.
- Incubate the reaction for a defined period (e.g., 20 minutes) at 37°C. The reaction time should be within the linear range of the assay.[8]
- Stop the reaction by adding a quenching solution (e.g., methanol).

- Separate the tritiated water produced during the desaturation reaction from the labeled substrate using C18 columns.[8]
- Quantify the amount of tritiated water using a scintillation counter.
- Calculate the percentage of DES1 inhibition by comparing the activity in the presence of **XM462** to the vehicle control.

Cell Viability Assay in A549 Cells

This protocol assesses the cytotoxic effects of **XM462** on the A549 human lung carcinoma cell line.

Materials:

- A549 cells
- Complete culture medium (e.g., RPMI-1640 with 10% FBS and penicillin/streptomycin)
- **XM462** stock solution
- 96-well microtiter plates
- CellTiter-Blue® Cell Viability Assay reagent (or similar resazurin-based reagent)
- Plate reader capable of fluorescence measurement

Procedure:

- Seed A549 cells into a 96-well plate at a density of approximately 5,000 cells per well and incubate overnight.[9]
- Treat the cells with a serial dilution of **XM462** or vehicle control. Include a positive control for cytotoxicity (e.g., doxorubicin).
- Incubate the cells for a desired period (e.g., 48 hours) at 37°C in a humidified 5% CO₂ atmosphere.[9]
- Add the CellTiter-Blue® reagent to each well according to the manufacturer's instructions.[9]

- Incubate for an additional 1-4 hours.
- Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm excitation, 590 nm emission).
- Calculate cell viability as a percentage of the vehicle-treated control cells.

Summary of Quantitative Data

The following table summarizes key quantitative data related to the activity of **XM462**.

Parameter	Value	Cell/System	Reference
IC ₅₀ (in vitro)	8.2 µM	Rat liver microsomes	[2]
IC ₅₀ (in cells)	0.78 µM	Jurkat A3 cells	[2]
Inhibition Type	Mixed-type	In vitro	[2]
K _i	2 µM	In vitro	[2]
α	0.83	In vitro	[2]

Conclusion

XM462 is a valuable research tool for studying the role of dihydroceramide desaturase and the broader implications of sphingolipid metabolism in cellular health and disease. Its potent and specific inhibitory activity makes it a suitable probe for dissecting the signaling pathways regulated by the balance of dihydroceramides and ceramides. The experimental protocols and data presented in this guide provide a solid foundation for researchers to incorporate **XM462** into their studies and further explore its therapeutic potential.

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